4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-(1-ethylindol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-2-24-15-18(16-7-3-5-9-19(16)24)23-21(27)26-13-11-25(12-14-26)20-10-6-4-8-17(20)22/h3-10,15H,2,11-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZTYWRONTDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, identified by its CAS number 941951-26-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including receptors and enzymes, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H23ClN4O, with a molecular weight of approximately 382.9 g/mol. Its structure includes a piperazine ring, an indole moiety, and a chlorophenyl group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Receptor Binding Affinity
Research indicates that compounds with similar structures often exhibit significant binding affinity for various neurotransmitter receptors. For instance, derivatives of piperazine have been shown to interact with dopamine receptors, particularly the D4 subtype, which is implicated in neuropsychiatric disorders. The IC50 values for receptor binding can provide insights into the potency of these compounds.
| Compound | Receptor | IC50 (nM) | Selectivity |
|---|---|---|---|
| 4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine | D4 | TBD | TBD |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D4 | 0.057 | >10,000 D4 vs D2 |
2. Anticancer Activity
Several studies have explored the anticancer properties of indole and piperazine derivatives. For example, compounds structurally related to 4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine have demonstrated moderate to potent antiproliferative effects against various cancer cell lines, including HeLa and A549 cells.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa | TBD | TBD |
| A549 | TBD | TBD |
3. Antiviral Activity
The antiviral potential of this compound class has also been investigated. Some piperazine derivatives have shown efficacy against viral infections by inhibiting viral entry into host cells or interfering with viral replication mechanisms.
Case Studies
A notable study evaluated the structure-activity relationships (SAR) of piperazine derivatives and their antiviral properties against HIV and other viruses. The findings suggested that modifications on the piperazine ring could enhance antiviral activity significantly.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Scaffolds
(a) PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
- Key Differences :
- PKM-833 incorporates a chroman ring and trifluoromethyl group, enhancing lipophilicity and brain penetrability.
- The target compound replaces the chroman with a 2-chlorophenyl group and substitutes the pyridazine with a 1-ethyl-indole.
- Pharmacological Profile: PKM-833 is a potent FAAH inhibitor (IC₅₀ < 10 nM), whereas the target compound’s indole moiety may redirect activity toward serotonin or cannabinoid receptors .
(b) BCTC [N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide]
- Key Differences :
- BCTC features a urea linkage and 3-chloropyridinyl group, critical for TRPV1 antagonism.
- The target compound uses a carboxamide bridge and 2-chlorophenyl substituent, likely altering target selectivity.
- Activity :
(c) N-(2-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
- Key Differences :
- Indole substitution at position 4 (vs. position 3 in the target compound).
- Lacks the ethyl group on the indole nitrogen.
- Biological Data: Exhibits weak aspartate aminotransferase inhibition (IC₅₀ = 100 µM), suggesting the ethyl group in the target compound may enhance metabolic stability .
Analogs with Chlorophenyl and Heterocyclic Modifications
(a) 4-Hydroxyquinazoline Derivatives (A4–A6)
- Examples :
- A4 : N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
- A5 : N-(3-Chlorophenyl)- analog
- Key Differences: Quinazolinone core replaces the indole in the target compound. Lower yields (45–48%) compared to typical piperazine-carboxamide syntheses.
- Physicochemical Properties :
(b) Cannabidiol Analogs (Compounds 54 and 64)
- Examples :
- 54 : 4-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-(oxan-4-yl)piperazine-1-carboxamide
- 64 : N-(4-Fluorophenyl) variant
- Key Differences :
- Purine ring system introduces planar rigidity, contrasting with the flexible indole-ethyl group.
- Higher molecular weights (~550–560 g/mol vs. ~380 g/mol for the target compound).
- Activity :
- Cannabidiol analogs target CB1/CB2 receptors; the target compound’s indole may favor 5-HT receptor interactions .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and optimization strategies for 4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide?
- Answer : The synthesis involves multi-step reactions starting with precursors like 2-chloroaniline and indole derivatives. Key steps include coupling the chlorophenyl group to the piperazine core and forming the carboxamide with the ethyl-indole moiety. Optimization focuses on solvent selection (e.g., dichloromethane or THF), catalysts (triethylamine), and temperature control (40–80°C). Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for structural validation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms connectivity and stereochemistry, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) verifies molecular weight. X-ray crystallography resolves 3D conformation in crystalline form .
Q. What are the primary biological targets and associated therapeutic hypotheses for this compound?
- Answer : Identified as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor (IC50 < 100 nM), it is hypothesized to treat inflammatory diseases. Parallel studies suggest activity against serotonin (5-HT2A) and dopamine (D3) receptors, indicating neuropsychiatric applications. Target validation requires comparative assays (e.g., mPGES-1 enzymatic inhibition vs. receptor binding studies) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance synthesis yield beyond 70%?
- Answer : Employ Design of Experiments (DoE) to test variables: (1) Solvent polarity (DMF for better solubility), (2) Catalyst loading (1.2–1.5 eq. triethylamine), (3) Temperature gradients (stepwise heating). Microwave-assisted synthesis reduces reaction time by 40%. Real-time monitoring via TLC/HPLC minimizes byproducts .
Q. How should researchers resolve contradictions between reported anti-inflammatory and neuroactive pharmacological profiles?
- Answer : Conduct target-specific dose-response studies: (A) mPGES-1 inhibition in macrophage lysates (ELISA for PGE2), (B) Radioligand binding assays for 5-HT2A/D3 in transfected cells. Use isoform-selective controls (e.g., celecoxib) to confirm specificity. Contradictions may arise from off-target effects at >10 μM concentrations .
Q. What structure-activity relationship (SAR) insights guide rational modification of this scaffold?
- Answer : Critical SAR elements: (1) Chlorophenyl ortho-substitution enhances mPGES-1 binding (ΔG = -9.2 kcal/mol), (2) Ethyl group on indole improves blood-brain barrier penetration (LogP = 3.1), (3) Piperazine N-carboxamide is essential—replacement with sulfonamide reduces potency 10-fold. Molecular dynamics predict substituent effects .
Q. What strategies ensure compound stability during pharmacological studies?
- Answer : (1) Store lyophilized at -80°C in amber vials, (2) Use phosphate-buffered saline (pH 7.4) with 0.01% BSA, (3) Monitor stability via LC-MS in accelerated degradation studies (40°C/75% RH). Degradation pathways include piperazine oxidation and amide hydrolysis .
Q. How can computational modeling predict target interactions and guide lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
